

Technical Guide: Ethyl Imidazo[1,2-a]pyridine-6-carboxylate

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Compound of Interest

Compound Name: Ethyl imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B173054

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CAS Number: 158001-04-8

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: **Ethyl imidazo[1,2-a]pyridine-6-carboxylate** is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a variety of biologically active compounds. Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide spectrum of pharmacological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties. This technical guide provides a detailed overview of the synthesis, chemical properties, and known biological activities of **ethyl imidazo[1,2-a]pyridine-6-carboxylate** and its close analogs, aimed at researchers and professionals in the field of drug discovery and development.

Chemical Properties and Data

Property	Value
CAS Number	158001-04-8
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂
Molecular Weight	190.20 g/mol
IUPAC Name	ethyl imidazo[1,2-a]pyridine-6-carboxylate

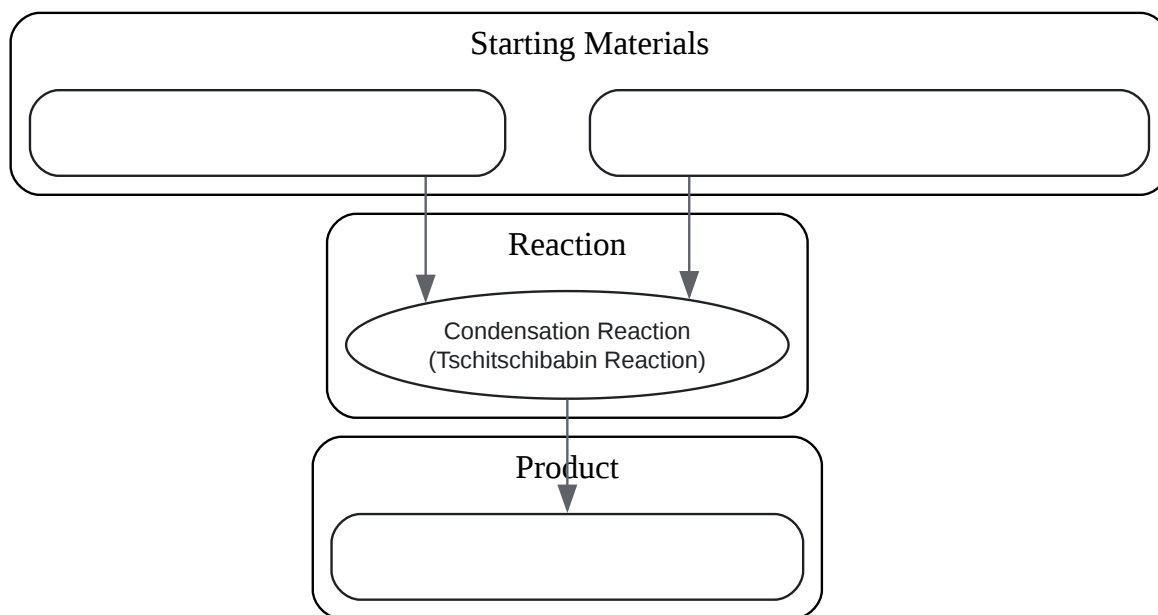
Synthesis and Experimental Protocols

The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine derivative with an α -halocarbonyl compound. While a specific detailed protocol for the synthesis of **ethyl imidazo[1,2-a]pyridine-6-carboxylate** is not readily available in the searched literature, a general and widely applicable synthetic route is the Tschitschibabin reaction.

General Experimental Protocol for the Synthesis of Imidazo[1,2-a]pyridine Derivatives:

A common method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the reaction of a substituted 2-aminopyridine with an α -haloketone or α -haloester. For the synthesis of **ethyl imidazo[1,2-a]pyridine-6-carboxylate**, the logical starting materials would be 2-amino-5-carboxypyridine (or its ethyl ester) and a suitable α -haloacetyl derivative.

Illustrative Synthesis Workflow:



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Caption: General synthetic workflow for imidazo[1,2-a]pyridines.

Detailed Experimental Steps (Hypothetical Protocol based on related syntheses):

- **Reaction Setup:** To a solution of ethyl 2-aminopyridine-5-carboxylate (1 equivalent) in a suitable solvent such as ethanol or DMF, is added an α -haloacetyl derivative like ethyl bromopyruvate (1.1 equivalents).
- **Reaction Conditions:** The reaction mixture is typically heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure **ethyl imidazo[1,2-a]pyridine-6-carboxylate**.

Spectroscopic Data

While specific spectra for **ethyl imidazo[1,2-a]pyridine-6-carboxylate** were not found in the search results, data for closely related analogs are available and can be used for comparative purposes.

Expected Spectroscopic Features:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a quartet and a triplet for the ethyl ester group, and any other substituent protons.
- ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the fused ring system, the carbonyl carbon of the ester, and the carbons of the ethyl group.
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (190.20 g/mol).

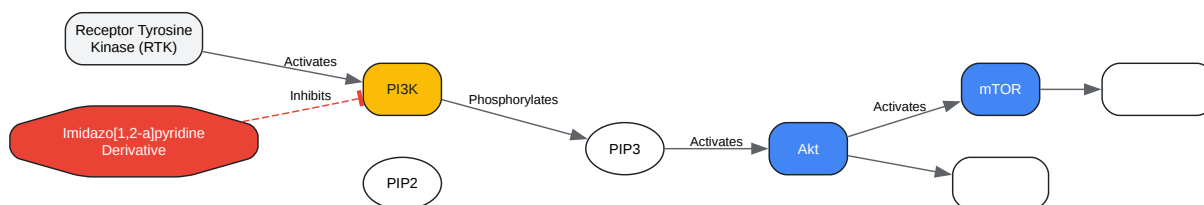
Biological Activity and Mechanism of Action

The imidazo[1,2-a]pyridine scaffold is a key component in numerous compounds with significant biological activity. While specific bioactivity data for **ethyl imidazo[1,2-a]pyridine-6-carboxylate** is not detailed in the provided search results, the broader class of compounds has been extensively studied, particularly as anticancer and antitubercular agents.

Anticancer Activity

Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent anticancer agents. A key mechanism of action for some of these compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K/Akt/mTOR Signaling Pathway Inhibition:



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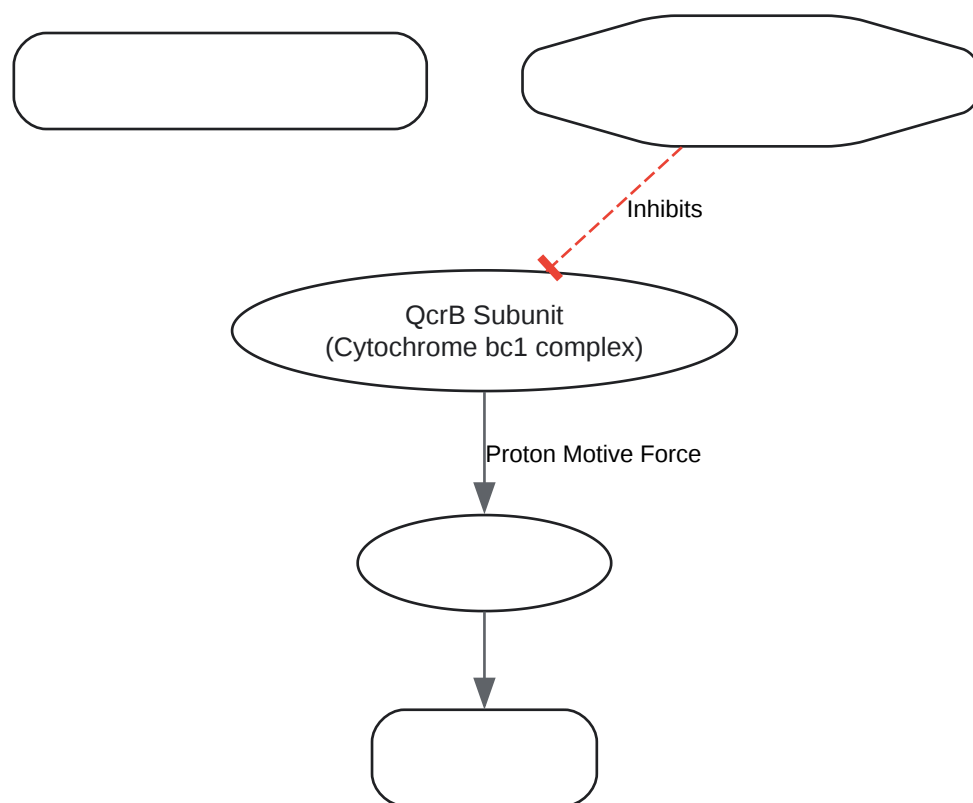
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline have been synthesized and shown to be potent PI3K α inhibitors, inducing cell cycle arrest and apoptosis in cancer cell lines.

Antitubercular Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents, with some compounds demonstrating potent activity against drug-sensitive and drug-resistant strains of *Mycobacterium tuberculosis*. A key target for some of these compounds is QcrB, a subunit of the ubiquinol cytochrome c reductase (cytochrome bc1 complex), which is essential for cellular respiration.

Inhibition of Mycobacterial Respiration:



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